2,3-Dimethoxypyridine

説明

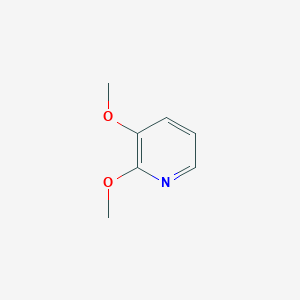

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUHPERZCBUMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405309 | |

| Record name | 2,3-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-97-7 | |

| Record name | 2,3-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 2,3 Dimethoxypyridine

Direct Synthesis Approaches to 2,3-Dimethoxypyridine

Direct synthesis methods focus on introducing the methoxy (B1213986) groups onto a pre-existing pyridine (B92270) ring or constructing the dimethoxypyridine structure through condensation or ring-forming reactions.

Methoxylation of Pyridine Derivatives

The introduction of methoxy groups onto a pyridine ring is a common strategy. This can be achieved through nucleophilic substitution reactions where a leaving group, such as a halogen, is displaced by a methoxide (B1231860) source. For instance, the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride has been accomplished from 2-methyl-3-pyridol through a series of steps including methylation and methoxylation. google.com Another approach involves the methoxylation of a pyridine N-oxide derivative. For example, 4-methoxy-3,5-lutidine-N-oxide is prepared by nitrating 3,5-lutidine-N-oxide and subsequently substituting the nitro group with a methoxy group. google.com The use of sodium methoxide in a suitable solvent like dimethylformamide (DMF) is often employed to facilitate these reactions, sometimes with the aid of a catalyst such as copper bromide. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Methyl-3-pyridol | Multiple steps including methylation and methoxylation | 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | google.com |

| 3,5-Lutidine-N-oxide | 1. Nitration, 2. Sodium methoxide | 4-Methoxy-3,5-lutidine-N-oxide | google.com |

Condensation Reactions in this compound Synthesis

Condensation reactions provide a powerful tool for constructing the pyridine ring of this compound. The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. nih.gov For instance, the reaction of methoxybenzaldehydes with methyl-3-aminocrotonate in refluxing isopropanol (B130326) can yield substituted dihydropyridines, which can then be oxidized to the corresponding pyridine. nih.gov While this method is versatile, the substitution pattern of the starting materials dictates the final product. For example, the condensation of m- and p-methoxybenzaldehyde with methyl-3-aminocrotonate yields the expected dihydropyridine (B1217469) products. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| m-Methoxybenzaldehyde | Methyl-3-aminocrotonate | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | nih.gov |

| p-Methoxybenzaldehyde | Methyl-3-aminocrotonate | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | nih.gov |

Ring-Forming Reactions for the this compound Moiety

Ring-forming reactions, or cycloadditions, offer another avenue to the pyridine core. wikipedia.orgmsu.edu These reactions involve the combination of two or more components to form a cyclic structure in a concerted manner. While specific examples directly leading to this compound are not prevalent in the provided information, the general principles of cycloaddition reactions are well-established for pyridine synthesis. msu.edu These methods are advantageous as they can often build complex ring systems in a single step with high stereospecificity.

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are crucial building blocks, enabling further functionalization through cross-coupling and substitution reactions. evitachem.comclockss.org

Synthesis of 6-Iodo-2,3-dimethoxypyridine (B1390507) and Related Compounds

The synthesis of 6-iodo-2,3-dimethoxypyridine (CAS 321535-23-3) is a key transformation for introducing an iodine atom at the 6-position of the this compound scaffold. fluorochem.co.uksigmaaldrich.comcymitquimica.com This compound is a solid with a molecular formula of C7H8INO2. fluorochem.co.ukcymitquimica.com The introduction of the iodo group is typically achieved through lithiation followed by quenching with an iodine source. The presence of the two methoxy groups in this compound directs lithiation with n-butyllithium to the 4-position. clockss.org However, specific conditions can be employed to achieve iodination at the 6-position.

Synthesis of 2-Bromo-6-iodo-3,4-dimethoxypyridine (B1528573)

The synthesis of 2-bromo-6-iodo-3,4-dimethoxypyridine typically involves the sequential halogenation of a 3,4-dimethoxypyridine (B108619) precursor. evitachem.combenchchem.com The process can involve bromination using reagents like N-bromosuccinimide (NBS) and iodination using an iodinating agent such as iodine monochloride (ICl). evitachem.com This dihalogenated pyridine derivative serves as a valuable intermediate for creating more complex molecules through selective substitution and coupling reactions at the bromo and iodo positions. evitachem.com

| Starting Material | Halogenating Agents | Product | Reference |

| 3,4-Dimethoxypyridine | N-Bromosuccinimide (NBS), Iodine Monochloride (ICl) | 2-Bromo-6-iodo-3,4-dimethoxypyridine | evitachem.com |

Synthesis of 5-Chloro-2,3-dimethoxypyridine (B1592487)

The synthesis of 5-chloro-2,3-dimethoxypyridine can be achieved through the chlorination of this compound. While direct chlorination can be challenging in terms of regioselectivity, specific reagents and conditions can favor the formation of the desired 5-chloro isomer. One approach involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. However, attempts at selective monochlorination at the C-5 position have shown poor regioselectivity, with the main product often being 3-chloro-2,4-dimethoxypyridine. researchgate.net

A more controlled method involves the transformation of 2,5-dimethoxypyridine (B1356635) to its corresponding boronic acid derivative, (2,5-dimethoxypyridin-4-yl)boronic acid, which can then be used in subsequent coupling reactions to introduce the chloro-substituent at the desired position. google.com

Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a key intermediate in the synthesis of the anti-ulcer drug pantoprazole. zebpharma.comchemicalbook.com Several synthetic routes have been developed for its preparation.

One common method starts from maltol. zebpharma.comchemicalbook.comgoogle.com This multi-step process involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination to yield the target compound. google.com A patented method describes a five-step reaction sequence starting from 3-hydroxyl-2-methyl-4-pyrone, which is reported to reduce reaction steps and improve efficiency. google.com

Another synthetic pathway involves the reaction of 2-methylol-3,4-dimethoxy-pyridine with thionyl chloride in dichloromethane. google.com The reaction is typically carried out for 4 hours, followed by evaporation of the solvent and precipitation of the product from an anhydrous alcohol solution. google.com

The table below summarizes some of the starting materials and key transformations in the synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.

| Starting Material | Key Reactions | Reference |

| Maltol | Methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, secondary chlorination | google.com |

| 3-Hydroxyl-2-methyl-4-pyrone | Five-step reaction sequence | google.com |

| 2-Methylol-3,4-dimethoxy-pyridine | Chlorination with thionyl chloride | google.com |

| 3,4-Dimethoxy-2-methylpyridine-N-oxide | Isomerization with acetic anhydride | google.com |

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine (B1439693)

The synthesis of 5-(dimethoxymethyl)-2,3-dimethoxypyridine can be accomplished through various synthetic strategies. One approach involves the introduction of the dimethoxymethyl group onto the this compound scaffold. This can be achieved through methylation reactions using suitable methylating agents under basic conditions. smolecule.com Another method involves condensation reactions with aldehydes or ketones in the presence of a catalyst. smolecule.com The Hantzsch pyridine synthesis, a classic method for constructing substituted pyridines, can also be adapted for this purpose. smolecule.com

Synthetic Routes to Alkyl-Substituted Dimethoxypyridines

The introduction of alkyl groups onto the dimethoxypyridine ring can be achieved through various modern synthetic methods.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions can be used to couple alkylboronic acids or their derivatives with halogenated dimethoxypyridines. beilstein-journals.org

Reductive Amination: N-substituted-3-amino-4-halopyridines, which can be precursors to alkylated dimethoxypyridines, can be synthesized via a high-yielding deprotection/alkylation protocol mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov

Electrochemical C(sp³)–H Amination: An electrochemical approach allows for the site-selective amination of alkyl-substituted N-heteroarenes, which could be a potential route to introduce aminoalkyl groups that can be further modified. rsc.org

Rhodium-Catalyzed B–H Bond Insertion: Enantioselective synthesis of chiral alkylboranes can be achieved through rhodium(I)-catalyzed asymmetric alkyl carbene B–H bond insertion, offering a pathway to chiral alkyl-substituted pyridines. chinesechemsoc.org

The table below provides a summary of different synthetic strategies for alkyl-substituted dimethoxypyridines.

| Synthetic Strategy | Key Features | Reference |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed, versatile for C-C bond formation. | beilstein-journals.org |

| Reductive Amination | High-yielding protocol for N-alkylation. | nih.gov |

| Electrochemical C(sp³)–H Amination | Site-selective introduction of aminoalkyl groups. | rsc.org |

| Rhodium-Catalyzed B–H Insertion | Enantioselective synthesis of chiral alkylboranes. | chinesechemsoc.org |

Advanced Synthetic Strategies for Complex this compound Structures

The synthesis of complex molecules containing the this compound moiety often requires advanced and multi-step synthetic strategies. These strategies may involve a combination of classic and modern synthetic methods to build the desired molecular architecture.

One strategy involves the use of masking groups to control reactivity and achieve selective transformations on a multifunctionalized arene. rwth-aachen.de For instance, a triethylgermanium (B15089029) group can act as a temporary protecting group for an aryl halide, allowing for selective functionalization of other positions before unmasking and further reaction at the original halide position. rwth-aachen.de

Furthermore, the development of novel catalytic systems is crucial for achieving challenging transformations. For example, synergistic catalysis, which combines different catalytic modes such as photoexcited ketone catalysis, halogen atom transfer, and nickel catalysis, can enable previously difficult cross-coupling reactions. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. This involves a systematic investigation of various parameters.

Catalyst and Ligand Selection: The choice of catalyst and ligand is critical, especially in cross-coupling reactions. For instance, in palladium-catalyzed amination reactions, ligands such as RuPhos and BrettPhos have been identified as highly effective for coupling with secondary and primary amines, respectively. nih.gov In Suzuki-Miyaura reactions, the use of Buchwald ligands like S-Phos and X-Phos with a Pd(OAc)₂ catalyst has been shown to lead to high conversions and yields. beilstein-journals.org

Solvent and Base: The solvent and base can significantly influence the reaction outcome. A study on the synthesis of 2,3,5-trimethylpyridine (B1346980) found that a temperature of 150 °C, a reaction time of 24 hours, and a CH₃COOH/pTsOH catalyst system were optimal. researchgate.net In palladium-catalyzed aminations, the use of a solid support like KF-alumina can offer a milder and more efficient alternative to strong bases like sodium tert-butoxide. nbu.ac.in

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of starting materials while minimizing the formation of side products. For example, in the synthesis of (2,5-dimethoxypyridin-4-yl)boronic acid, conducting the reaction at -60°C instead of -78°C was found to be advantageous for industrial-scale production. google.com

Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic methods. This includes minimizing the use of hazardous solvents and reagents, conserving energy, and improving atom economy. rasayanjournal.co.in One example is the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride without isolation of intermediates, which improves productivity and reduces solvent usage. rasayanjournal.co.in

The following table highlights key parameters that are often optimized in the synthesis of pyridine derivatives.

| Parameter | Importance | Example | Reference |

| Catalyst/Ligand | Affects reaction rate, selectivity, and yield. | Use of RuPhos and BrettPhos in Pd-catalyzed amination. | nih.gov |

| Solvent | Influences solubility, reactivity, and reaction pathway. | Optimization of solvent in cross-electrophile coupling. | researchgate.net |

| Base | Crucial for deprotonation and catalyst regeneration. | Use of KF-alumina as a solid support base. | nbu.ac.in |

| Temperature | Controls reaction kinetics and side reactions. | Optimizing temperature for the synthesis of 2,3,5-trimethylpyridine. | researchgate.net |

| Reaction Time | Ensures complete conversion of reactants. | A 4-6 hour reaction time for full consumption of dibromopyridine. | oup.com |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide range of compounds, including this compound. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. In the context of this compound synthesis, which commonly involves the nucleophilic aromatic substitution (SNAr) of a dihalopyridine precursor, green approaches target the replacement of traditional volatile organic solvents (VOCs), the use of more efficient catalytic systems, and the application of energy-saving technologies.

A primary route to this compound involves the reaction of 2,3-dichloropyridine (B146566) with sodium methoxide. Traditional approaches to this type of SNAr reaction often utilize polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective, these solvents pose significant environmental and health risks. Green chemistry seeks to replace these with more benign alternatives.

Recent advancements have demonstrated the potential of greener solvents for SNAr reactions on nitrogen-containing heterocycles. nih.govnih.gov Polyethylene (B3416737) glycol (PEG), particularly PEG-400, has emerged as a promising alternative. nih.govnih.gov PEGs are non-toxic, biodegradable, non-volatile, and can be derived from renewable resources. nih.gov They can serve as effective reaction media, sometimes in combination with water, and can also function as phase-transfer catalysts. nih.govrasayanjournal.co.in Another sustainable approach involves conducting SNAr reactions in water, often with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), an inexpensive and benign polymer. rsc.orgd-nb.info This method allows for mild reaction conditions and can circumvent the need for organic solvents for extraction. rsc.orgd-nb.info

Microwave-assisted synthesis is another key green chemistry technique applicable to the synthesis of this compound. univpancasila.ac.id Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. This can reduce energy consumption and minimize the formation of byproducts. For instance, microwave-assisted N-alkylation of anilines and the synthesis of methoxypyridines have been reported to be highly efficient. univpancasila.ac.id

Phase-transfer catalysis (PTC) represents another strategy to enhance the greenness of the synthesis. PTC can facilitate the reaction between reactants in different phases (e.g., a solid and a liquid), eliminating the need for harsh solvents that can dissolve all components. This technique has been successfully applied to a variety of substitution reactions. acs.orgcore.ac.uk

The following tables summarize and compare conventional and potential green chemistry approaches for the synthesis of this compound via the nucleophilic aromatic substitution of 2,3-dichloropyridine.

Table 1: Comparison of Conventional and Green Solvents for SNAr Reactions

| Solvent System | Key Characteristics | Environmental/Safety Considerations | Potential Applicability to this compound Synthesis |

| Conventional | |||

| Dimethylformamide (DMF) | High boiling point, good solvating power for polar and nonpolar compounds. | Toxic, reproductive hazard, volatile organic compound (VOC). | Commonly used for SNAr reactions. |

| Dimethyl Sulfoxide (DMSO) | High boiling point, strong solvating power. | Can be difficult to remove, potential for hazardous decomposition products. | Effective for SNAr reactions. |

| Green Alternatives | |||

| Polyethylene Glycol (PEG-400) | Non-toxic, biodegradable, low volatility, recyclable. nih.govnih.gov | Benign. nih.gov | Demonstrated effectiveness for SNAr on nitrogen heterocycles. nih.govnih.gov |

| Water with HPMC | Non-toxic, non-flammable, sustainable. rsc.orgd-nb.info | Environmentally benign. | Enables SNAr under mild, aqueous conditions. rsc.orgd-nb.info |

Table 2: Comparison of Reaction Conditions

| Parameter | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

| Energy Input | Conventional heating (reflux) | Microwave irradiation univpancasila.ac.id | Rapid heating, shorter reaction times, reduced energy consumption. univpancasila.ac.id |

| Catalysis | Often stoichiometric base | Phase-transfer catalysis (PTC) acs.orgcore.ac.uk | Reduces need for harsh, homogeneous solvents; can improve reaction rates. acs.orgcore.ac.uk |

| Reaction Medium | Anhydrous organic solvents (e.g., DMF, DMSO) | Aqueous media rsc.orgd-nb.info, PEG nih.govnih.gov | Reduced toxicity, improved safety, easier workup, potential for catalyst/solvent recycling. nih.govrsc.orgd-nb.info |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern demands of chemical production.

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethoxypyridine

Electrophilic Aromatic Substitution Reactions on the 2,3-Dimethoxypyridine Core

The pyridine (B92270) ring, while generally less reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, can be activated by electron-donating substituents. minia.edu.egpressbooks.pub In this compound, the two methoxy (B1213986) groups enhance the electron density of the ring, thereby facilitating EAS reactions. The directing influence of these groups and the pyridine nitrogen atom dictates the position of substitution.

Research has shown that the nitration of substituted pyridine N-oxides, a related class of compounds, is highly dependent on the substitution pattern. researchgate.netresearchgate.net For instance, the nitration of 3,5-dimethoxypyridine-N-oxide results in the formation of the 2-nitro derivative, indicating that the positions ortho and para to the methoxy groups are activated. researchgate.net While specific studies on the direct EAS of this compound are not extensively detailed in the provided results, the principles of EAS on substituted pyridines suggest that electrophilic attack would likely occur at positions C4, C5, or C6, influenced by the combined directing effects of the two methoxy groups and the deactivating effect of the pyridine nitrogen.

Nucleophilic Substitution Reactions Involving Methoxy and Halogen Substituents

Nucleophilic substitution reactions are a key feature of the reactivity of this compound derivatives, particularly when a halogen is also present on the ring. The methoxy groups themselves can be susceptible to nucleophilic substitution under certain conditions. smolecule.com However, the more synthetically useful reactions involve the displacement of a halide by a nucleophile, a process known as nucleophilic aromatic substitution (SNAг).

The presence of electron-withdrawing groups on the pyridine ring can facilitate these reactions. Halogenated derivatives of dimethoxypyridines are versatile intermediates in organic synthesis. For example, 2-bromo-6-iodo-3,4-dimethoxypyridine (B1528573) can undergo substitution reactions where the bromine and iodine atoms are replaced by other functional groups using nucleophiles like sodium methoxide (B1231860). The general mechanism for nucleophilic substitution on a halogenated aromatic ring involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the displacement of the halide ion. science-revision.co.ukibchem.com

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Derivatives of this compound are valuable substrates in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions typically involve a palladium or nickel catalyst.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org Halogenated this compound derivatives are effective coupling partners in these reactions. For instance, 2-bromo-6-iodo-3,4-dimethoxypyridine participates in Suzuki-Miyaura couplings, typically using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, to form biaryl compounds. The reaction mechanism involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Studies on related systems, such as the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, have demonstrated the regioselectivity of these reactions. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Substrate | Reagent | Catalyst | Product Type | Reference |

| 2-Bromo-6-iodo-3,4-dimethoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | Biaryl compound | |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Palladium catalyst | Substituted 2,6-lutidine | beilstein-journals.org |

| Halogenated Flavonoids | Aryl boronates | Palladium catalyst | C-8 Aryl flavonoids | mdpi.com |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is another important palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically requires a copper(I) co-catalyst. organic-chemistry.org Derivatives of dimethoxypyridine can be utilized in Sonogashira couplings to introduce alkynyl groups onto the pyridine ring. The reaction proceeds under mild conditions and has been applied to a broad range of substrates, including pyridine derivatives. organic-chemistry.orgscirp.org The optimized conditions often involve a palladium catalyst such as Pd(PPh₃)₄, a copper salt like CuI, and a base in a suitable solvent. sioc-journal.cn

Table 2: Key Features of Sonogashira Coupling Reactions

| Feature | Description | Reference |

| Catalyst System | Typically a palladium catalyst and a copper(I) co-catalyst. | organic-chemistry.org |

| Reactants | A terminal alkyne and an aryl or vinyl halide. | wikipedia.org |

| Conditions | Generally mild, often using an amine base. | wikipedia.org |

| Application | Synthesis of 2(5H)-furanone derivatives containing enediyne structures. | sioc-journal.cn |

Other Palladium-Catalyzed Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions are also relevant for this compound derivatives. These include Heck coupling, Negishi coupling, and Stille coupling, which are all powerful methods for C-C bond formation. eie.grmdpi.com For example, Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. mdpi.com Ligand-free palladium-catalyzed reactions have also been developed for the synthesis of complex heterocyclic systems under microwave irradiation. rsc.org

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. mdpi.com Nickel-catalyzed reductive couplings of 2-halopyridines have been shown to produce 2,2'-bipyridines. mdpi.com These reactions often employ a nickel(II) salt, a phosphine (B1218219) ligand, and a reducing agent like zinc. mdpi.com Nickel catalysts have also been utilized in the enantioselective synthesis of amines through substitution reactions. caltech.edunih.gov The mechanism of these reactions can involve a Ni(0)/Ni(II) catalytic cycle. chimia.ch

Oxidation Reactions of this compound and its Functional Groups

The oxidation of this compound and its derivatives can occur at several sites, including the pyridine nitrogen, the methoxy groups, and other functional groups attached to the pyridine ring. The specific outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

One notable oxidation reaction involves the lithiation of this compound followed by exposure to trimethylborate and subsequent oxidation with peracetic acid to yield 2,3-dimethoxy-4-hydroxypyridine. nih.gov This process introduces a hydroxyl group at the 4-position of the pyridine ring.

The pyridine nitrogen itself can be oxidized to form N-oxides. vulcanchem.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). vulcanchem.com Pyridine N-oxides are valuable synthetic intermediates that can facilitate further functionalization of the pyridine ring. vulcanchem.com

In the context of more complex derivatives, such as those related to the natural product Atpenin A5, oxidation plays a crucial role in their synthesis and the study of their biological activity. For instance, in the synthesis of Atpenin A5 derivatives, an intermediate, 5,6-dimethoxy-4-(methoxymethoxy)pyridin-2-ol, is obtained through a sequence involving metal-halogen exchange and subsequent oxidation with peracetic acid. nih.gov

Furthermore, the acetyl group in derivatives like 3-acetyl-2,6-dimethoxypyridine (B1316103) can be oxidized, although reduction is a more commonly cited transformation for this functional group. vulcanchem.com The oxidation of dihydro-dimethylpyridine derivatives with nitric and sulfuric acid is a key step in the synthesis of their aromatic counterparts. orgsyn.org

The table below summarizes some of the key oxidation reactions involving dimethoxypyridine derivatives.

| Reactant | Oxidizing Agent(s) | Product | Reference |

| This compound | 1. n-BuLi, Trimethylborate 2. Peracetic acid | 2,3-Dimethoxy-4-hydroxypyridine | nih.gov |

| 2,6-Dimethoxypyridine (B38085) | H₂O₂ or m-CPBA | 2,6-Dimethoxypyridine N-oxide | vulcanchem.com |

| 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine | Nitric acid, Sulfuric acid | 3,5-Dicarbethoxy-2,6-dimethylpyridine | orgsyn.org |

| 5-Bromo-2,3-dimethoxy-6-(methoxymethoxy)pyridine | 1. n-BuLi, Trimethylborate 2. Peracetic acid | 5,6-Dimethoxy-4-(methoxymethoxy)pyridin-2-ol | nih.gov |

Demethylation Reactions in the Context of this compound Derivatives

Demethylation, the removal of a methyl group from a methoxy substituent, is a significant reaction for dimethoxypyridine derivatives, often employed to unmask hydroxyl groups which can be crucial for biological activity or further synthetic transformations. The conditions for demethylation can be harsh, typically involving strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃). vulcanchem.com

In a specific example, the synthesis of certain activators of AMP-activated protein kinase (AMPK) involves the demethylation of a 4-methoxy-3,5-dimethylpyridine (B123045) derivative using aluminum trichloride (B1173362) (AlCl₃) in dichloromethane. jst.go.jp This step converts the methoxy group to a hydroxyl group, yielding the final active compound. jst.go.jp

A notable instance of partial demethylation occurs during the synthesis of 2-(pyridin-2-yl)quinazolin-4(3H)-ones from 3,4-dimethoxypyridine-2-carbaldehyde. researchgate.netresearchgate.net In this multi-step process, the dehydrogenation of an intermediate with oxidants like DDQ or chloranil (B122849) leads to the selective demethylation of the methoxy group at the C(3) position of the pyridine ring. researchgate.netresearchgate.net Interestingly, this demethylation is not observed when analogous benzaldehyde (B42025) derivatives are used, highlighting the specific influence of the pyridine moiety. researchgate.netresearchgate.net

The table below outlines various demethylation reactions of dimethoxypyridine derivatives.

| Reactant | Reagent(s) | Product | Reference |

| 2,6-Dimethoxypyridine derivatives | BBr₃, HI | Hydroxypyridine derivatives | vulcanchem.com |

| 2-({[5-(4-Fluorophenyl)-3-methylpyridin-2-yl]oxy}methyl)-4-methoxy-3,5-dimethylpyridine | AlCl₃ | 2-({[5-(4-Fluorophenyl)-3-methylpyridin-2-yl]oxy}methyl)-3,5-dimethylpyridin-4(1H)-one | jst.go.jp |

| 2-(3,4-Dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | DDQ or Chloranil | 2-(3-Hydroxy-4-methoxypyridin-2-yl)quinazolin-4(3H)-one | researchgate.netresearchgate.net |

| 3,3',4,4'-Tetramethoxy-2,2'-bipyridyl | Hydrobromic acid | 3,3',4,4'-Tetrahydroxy-2,2'-bipyridyl | researchgate.net |

| 3,3',4,4'-Tetramethoxy-2,2'-bipyridyl-N,N'-dioxide | Hydrobromic acid | 3,3',4,4'-Tetrahydroxy-2,2'-bipyridyl-N,N'-dioxide | researchgate.net |

Cyclization and Rearrangement Reactions Involving this compound Scaffolds

This compound and its derivatives serve as versatile scaffolds for the construction of more complex heterocyclic systems through cyclization and rearrangement reactions. These reactions are fundamental in generating novel molecular architectures with potential applications in medicinal chemistry and materials science.

Cyclization Reactions:

The Bischler-Napieralski reaction is a classic example of an intramolecular cyclization that can be applied to β-arylethylamides to form dihydroisoquinolines. organic-chemistry.orgwikipedia.org This reaction typically employs dehydrating agents like POCl₃ or P₂O₅. organic-chemistry.orgwikipedia.org The mechanism is thought to proceed through a nitrilium ion intermediate. wikipedia.org

N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been developed for the synthesis of dihydropyrido[2,3-d]pyrimidine scaffolds. nih.gov This process involves an aza-Claisen rearrangement of an intermediate formed from an α,β-unsaturated acyl azolium and a cyclic enamine. nih.gov

Furthermore, iodocyclization reactions, mediated by metallic reagents, offer a pathway to construct carbocyclic and N-heterocyclic compounds with high regio- and stereoselectivity. tcichemicals.com

Rearrangement Reactions:

Rearrangement reactions can significantly alter the carbon skeleton or functional groups within a molecule. mvpsvktcollege.ac.in A notable example is the base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridines, which results in the formation of 3-(oxazol-4-yl)pyridin-2-ones through the opening of the furan (B31954) ring. researchgate.net

The vulcanchem.comresearchgate.net-Wittig rearrangement is another important transformation, particularly in the context of sugar-derived dihydropyran allyl propargyl ethers, allowing for the extension of carbon chains with chirality transfer. acs.org The stereochemical outcome of this rearrangement is influenced by several factors, including the geometry of the lithiated carbanion and the conformational dynamics of the transition state. acs.orgvulcanchem.comresearchgate.net-Sigmatropic rearrangements, a broader class of reactions, can lead to carbon-carbon bond formation and are known for their high stereoselectivity, often favoring the formation of the E-alkene. wikipedia.org

The table below provides examples of cyclization and rearrangement reactions involving pyridine-based scaffolds.

| Reaction Type | Starting Material Scaffold | Key Reagents/Conditions | Product Scaffold | Reference |

| Bischler-Napieralski Cyclization | β-Arylethylamides | POCl₃, P₂O₅ | Dihydroisoquinolines | organic-chemistry.orgwikipedia.org |

| NHC-Catalyzed Annulation | Cinnamaldehyde-derived enals and cyclic enamines | N-Heterocyclic Carbene (NHC) | Dihydropyrido[2,3-d]pyrimidines | nih.gov |

| Base-Catalyzed Rearrangement | 3-Acylaminofuro[2,3-b]pyridines | Base | 3-(Oxazol-4-yl)pyridin-2-ones | researchgate.net |

| vulcanchem.comresearchgate.net-Wittig Rearrangement | Dihydropyran allyl propargyl ethers | --- | Chain-extended products | acs.org |

Spectroscopic and Analytical Characterization Methodologies for 2,3 Dimethoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,3-Dimethoxypyridine. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Detailed Research Findings: While specific experimental NMR data for this compound is not readily available in the surveyed literature, the expected spectral parameters can be predicted based on its structure and by comparison with analogous compounds such as 2,3-dimethylpyridine and 2,6-dimethoxypyridine (B38085). nih.govnih.gov

For ¹H NMR , the spectrum is expected to show three distinct signals for the aromatic protons on the pyridine (B92270) ring and two singlets for the methoxy (B1213986) groups.

The proton at position 6 (H-6), being adjacent to the nitrogen, would appear furthest downfield.

The protons at positions 4 and 5 (H-4 and H-5) would exhibit characteristic coupling to each other.

The two methoxy groups at positions 2 and 3 would likely appear as sharp singlets, possibly with slightly different chemical shifts due to their different electronic environments.

For ¹³C NMR , seven distinct signals are anticipated: five for the pyridine ring carbons and two for the methoxy carbons.

The carbons directly bonded to the electronegative oxygen atoms (C-2 and C-3) would be significantly deshielded and appear at high chemical shifts.

The remaining ring carbons (C-4, C-5, C-6) and the two methoxy carbons would resonate at positions typical for substituted pyridines.

The following table outlines the predicted NMR data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | Expected δ (ppm) | Expected Multiplicity | Position | Expected δ (ppm) |

| H-4 | ~7.0-7.2 | dd | C-2 | ~155-160 |

| H-5 | ~6.8-7.0 | dd | C-3 | ~140-145 |

| H-6 | ~7.9-8.1 | dd | C-4 | ~120-125 |

| 2-OCH₃ | ~3.9-4.1 | s | C-5 | ~115-120 |

| 3-OCH₃ | ~3.8-4.0 | s | C-6 | ~145-150 |

| 2-OCH₃ | ~55-60 | |||

| 3-OCH₃ | ~55-60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₉NO₂, Molecular Weight: 139.15 g/mol ), MS is used to confirm its molecular weight and to study its fragmentation pattern, which provides valuable structural information. lookchem.comguidechem.comepa.gov

Detailed Research Findings: In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. The fragmentation of this molecular ion is governed by the stability of the resulting fragments. chemguide.co.uk Common fragmentation pathways for aromatic ethers include the loss of alkyl radicals (like methyl, •CH₃) or alkoxy radicals (like methoxy, •OCH₃). libretexts.org

Key expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage of a methoxy C-O bond can lead to the loss of a methyl group, resulting in a fragment ion at [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule, producing a fragment at [M-30]⁺.

Loss of a methoxy radical (•OCH₃): Cleavage of the bond between the pyridine ring and a methoxy group would result in a fragment at [M-31]⁺.

Cleavage of the pyridine ring: The stable aromatic ring can also fragment, although this typically results in lower intensity peaks.

The following table summarizes the expected major fragments in the mass spectrum of this compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |

| 124 | [M - CH₃]⁺ | •CH₃ |

| 109 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | •CH₃, •CH₃ or CH₂O |

| 108 | [M - OCH₃]⁺ | •OCH₃ |

| 96 | [M - CO - CH₃]⁺ | CO, •CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. acs.org IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.combibliotekanauki.pl Both techniques provide a characteristic fingerprint spectrum based on the molecule's vibrational modes. google.com

Detailed Research Findings: The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its structural features: the pyridine ring and the two methoxy groups. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be assigned based on established group frequencies and data from similar molecules like dimethylpyridines and other substituted pyridines. acs.orgijera.com

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretches from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The characteristic stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.

C-O stretching: The asymmetric and symmetric C-O-C stretching vibrations of the methoxy groups are expected in the 1300-1000 cm⁻¹ range.

C-H bending: In-plane and out-of-plane bending vibrations for the ring and methyl group hydrogens occur at lower frequencies.

The following table lists the predicted IR and Raman active vibrational modes for this compound.

Table 3: Predicted IR and Raman Vibrational Bands for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2990-2850 | Aliphatic C-H Stretch (in -OCH₃) | IR, Raman |

| 1600-1550 | Pyridine Ring (C=C, C=N) Stretch | IR, Raman (strong) |

| 1480-1430 | Pyridine Ring Stretch / CH₃ Bend | IR, Raman |

| 1280-1240 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | IR (strong) |

| 1050-1010 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | IR |

| 900-650 | Aromatic C-H Out-of-Plane Bend | IR (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. bioglobax.com For aromatic compounds like this compound, the primary electronic transitions observed are π → π*. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for both identification and quantification.

Detailed Research Findings: Specific experimental UV-Vis data for this compound is not prevalent in the reviewed literature. However, the expected absorption can be inferred from related structures. Pyridine itself exhibits strong π → π* transitions. The addition of electron-donating methoxy groups is expected to cause a bathochromic shift (shift to longer wavelengths) of the λmax compared to unsubstituted pyridine.

For comparison, the UV-Vis spectrum of 2,3-dimethylpyridine shows an absorption maximum around 267 nm. nih.govnist.gov The spectrum of 2,6-dimethoxypyridine shows absorption maxima at approximately 225 nm and 273 nm. nist.gov It is reasonable to predict that this compound will also absorb in the 260-280 nm range, typical for substituted pyridines undergoing π → π* transitions. researchgate.net The exact position of λmax would be influenced by the electronic interplay of the two adjacent methoxy groups and the pyridine ring nitrogen. The concentration of a solution of this compound can be determined using the Beer-Lambert law, provided a calibration curve is established at its λmax.

Table 4: Comparison of UV-Vis λmax for Related Pyridine Compounds

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 2,3-Dimethylpyridine | 267 | Methanol | nih.gov |

| 2,6-Dimethoxypyridine | 273 | Not Specified | nist.gov |

| This compound (Predicted) | ~270-280 | Ethanol/Methanol | - |

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and crystal packing.

Detailed Research Findings: A search of crystallographic databases and the scientific literature did not yield any single-crystal X-ray diffraction data for this compound. Chemical suppliers list the compound as a liquid or a low-melting solid, with one vendor noting a boiling point of 98-100 °C at 16 mmHg and another reporting a melting point of 121-122 °C, though this latter value may be for a related compound or require verification. lookchem.comjk-sci.com The physical state being a liquid at or near room temperature would preclude routine single-crystal XRD analysis without in-situ crystallization techniques. Crystal structures have been determined for related compounds like 2,3-dimethylpyridine (2,3-lutidine), but not for this compound itself. chemguide.co.uk Therefore, detailed information on its crystal system, space group, and unit cell parameters is currently unavailable.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. The most common methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Detailed Research Findings:

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and quantification capabilities. For pyridine and its derivatives, columns with a mid-to-polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or modified polysiloxanes (e.g., DB-624), are often effective. ijpsonline.com Headspace GC can be used to analyze for trace volatile impurities. bibliotekanauki.plijpsonline.com The method for a related compound, 2-(chloromethyl)-3,4-dimethoxypyridine, involves GC-MS, indicating the suitability of this technique for the broader class of compounds. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For substituted pyridines, reverse-phase HPLC (RP-HPLC) is the most common mode. A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate). sielc.comsielc.com Detection is commonly achieved using a UV detector set at or near the compound's λmax. For instance, HPLC methods for analyzing various dimethylpyridine isomers and other pyridine derivatives have been successfully developed using these principles. sielc.comgoogle.comingentaconnect.com

The following table summarizes typical conditions for the chromatographic analysis of pyridine derivatives, which would be applicable to this compound.

Table 5: General Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | DB-624, DB-WAX, or similar mid-polarity phase | Helium or Nitrogen | MS, FID |

| HPLC | C18 (Reverse-Phase) | Acetonitrile / Buffered Water (e.g., with formic or phosphoric acid) | UV-Vis |

Computational Chemistry and Theoretical Investigations of 2,3 Dimethoxypyridine

Prediction of Spectroscopic Properties through Computational Models

Computational models can be used to predict various spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. The search results indicate that an experimental FTIR spectrum for 2,3-dimethoxypyridine is available. nih.gov A computational study would involve geometry optimization of the molecule followed by a frequency calculation. The calculated vibrational frequencies could then be compared with the experimental spectrum to confirm the structure and assign the observed vibrational modes.

Similarly, NMR chemical shifts can be predicted using quantum chemical methods. These calculations involve determining the magnetic shielding of each nucleus in the molecule. While experimental ¹H and ¹³C NMR data for this compound and its derivatives are reported in the literature, nih.gov specific computational predictions of these spectra were not found in the search results. Such calculations would be valuable for assigning the NMR signals and understanding the electronic environment of the different atoms in the molecule.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the structures and energies of transition states. This information is crucial for understanding reaction kinetics and selectivity.

The synthesis of derivatives of this compound involves several chemical transformations, such as lithiation and rearrangement reactions. nih.govdur.ac.uk For example, the "halogen dance" reaction, a rearrangement of a halogen atom on the pyridine (B92270) ring, has been reported for a derivative of this compound. nih.gov Computational modeling of such a reaction would involve locating the transition state for the halogen migration, which would provide insights into the reaction barrier and the factors that influence the rearrangement.

While detailed computational studies on the reaction mechanisms of this compound itself are not available in the provided search results, the methodologies for such investigations are well-established. These studies typically involve:

Potential Energy Surface (PES) Scanning: To identify stable intermediates and transition state geometries.

Transition State Optimization: To precisely locate the structure of the transition state.

Frequency Calculations: To confirm that the optimized structure is a true transition state (characterized by a single imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the transition state connects the correct reactants and products.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern drug discovery.

The this compound scaffold is a key component of atpenin A5 and its analogues, which are potent inhibitors of mitochondrial complex II (succinate dehydrogenase). nih.govgoogle.com SAR studies on these compounds have been conducted to understand the structural requirements for high inhibitory activity.

Computational analysis, specifically QSAR prediction, has been employed to rationalize the observed SAR of atpenin A5 derivatives. nih.gov By docking these compounds into the known crystal structure of atpenin A5 bound to the ubiquinone binding site of mitochondrial complex II, researchers can predict the binding poses and interactions of the inhibitors. These models have shown that the highly substituted pyridine moiety plays a crucial pharmacophoric role. nih.gov

For instance, QSAR predictions have revealed that the 3-methoxy group of the pyridine ring is involved in a hydrogen bond interaction with a tyrosine residue (TyrD91) in the binding site. nih.gov The table below summarizes some of the key findings from the SAR studies of atpenin A5 derivatives containing the this compound scaffold.

| Compound/Modification | Biological Activity (IC₅₀) | Computational Insights (QSAR) |

| Atpenin A5 | 3.6-10 nM google.com | The 2,3-dimethoxy and 4-hydroxy substituents are hypothesized to be essential for binding site recognition. nih.gov |

| Analogue 16c | 64 nM nih.gov | The side chain ketone confers a bioactive conformation. nih.gov |

| Inactive alcohol derivative 18 | No inhibition | QSAR predicts a significant change in binding pose, preventing key hydrogen bond interactions. nih.gov |

These computational SAR studies provide valuable insights into the molecular basis of inhibitor potency and can guide the design of new, more effective inhibitors.

Lack of Specific Research on Computational Docking of this compound

Despite a comprehensive search of available scientific literature, no specific studies focusing on the computational docking and binding affinity of this compound with biological targets were identified.

While the compound this compound is mentioned in chemical literature, it primarily appears as a precursor or a structural motif within larger, more complex molecules that are the focus of biological investigation. For instance, it has been noted as a starting material in the synthesis of more complex pharmaceutical compounds and is recognized as a structural component in some naturally occurring antibiotics.

However, dedicated research detailing the in silico analysis of this compound itself—including molecular docking simulations, binding energy calculations, or identification of its specific interactions with protein active sites—is not present in the currently accessible body of scientific research. Consequently, data tables and detailed discussions regarding its binding affinity and interaction with specific biological targets, as requested for the section on "Computational Chemistry and Theoretical Investigations," cannot be provided at this time.

Further research would be required to elucidate the potential biological targets of this compound and to perform the computational studies necessary to generate the specific data requested.

Applications of 2,3 Dimethoxypyridine and Its Derivatives in Medicinal Chemistry

Role as Key Intermediates in Drug Discovery and Development

In the synthesis of novel therapeutic agents, 2,3-dimethoxypyridine and related substituted pyridines are crucial key intermediates. These compounds provide a foundational heterocyclic structure that can be chemically modified to produce a vast library of derivatives. The strategic placement of the dimethoxy groups influences the reactivity of the pyridine (B92270) ring, allowing for selective chemical reactions to build more complex molecular architectures.

The synthesis of various biologically active compounds, such as anticancer and anti-inflammatory agents, often begins with a functionalized pyridine core. nih.govnih.gov For example, the preparation of 2,3'-dimethoxy-[2,4']bipyridyl highlights how simpler pyridine units can be coupled to create more elaborate scaffolds for drug development. google.com The pyridine nucleus is a common starting point for synthesizing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which have demonstrated a wide spectrum of pharmacological activities. nih.govjapsonline.com The versatility of the pyridine ring allows chemists to append various pharmacophores and functional groups, systematically tuning the molecule's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.

Development of Anti-cancer Agents Incorporating this compound Units

The pyridine scaffold is a prominent feature in the design of novel anti-cancer agents. Derivatives incorporating a dimethoxy-substituted pyridine ring have shown promise by targeting various mechanisms involved in cancer progression.

One area of focus has been the development of tubulin inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis. A series of novel trimethoxyphenyl pyridine derivatives were synthesized and evaluated for their anti-proliferative activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds exhibited superior cytotoxic activities compared to the reference drug colchicine. nih.gov Notably, one derivative showed potent tubulin polymerization inhibitory effects with an IC50 value of 8.92 nM and induced cell cycle arrest at the G2/M phase in HepG-2 cells. nih.gov

Another strategy involves creating metal-based complexes for cancer therapy. Octahedral Ru(II) complexes containing a 2-(2,6-dimethoxypyridine-3-yl)-1H-imidazo[4,5-f] nih.govrsc.orgphenanthroline ligand have been synthesized and characterized. researchgate.net These complexes are believed to interact with DNA through an intercalation binding mode, leading to cancer cell death. researchgate.net

Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated for their cytotoxic activity. nih.gov These compounds showed moderate activity against several cancer cell lines, including MCF-7 (breast), MDA-MB-468 (breast), K562 (leukemia), and SaOS2 (osteosarcoma), with the K562 cell line being the most sensitive. nih.gov The development of such pyridine derivatives continues to be an active area of research in the quest for more effective cancer therapies. ekb.egekb.eg

| Compound Class | Cancer Cell Line | IC50 | Mechanism of Action |

| Trimethoxyphenyl Pyridine Derivative (VI) | HCT-116 | 4.83 µM | Tubulin Polymerization Inhibition |

| HepG-2 | 3.25 µM | ||

| MCF-7 | 6.11 µM | ||

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3a) | K562 | 26.2 µM | Cytotoxicity |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3e) | K562 | 26.9 µM | |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | K562 | 28.1 µM |

This table summarizes the anti-cancer activity of selected pyridine derivatives, showcasing their potency against various cancer cell lines and their mechanisms of action.

Research on Anti-infective and Antimicrobial Properties

Pyridine and its fused heterocyclic derivatives are a well-established class of compounds with significant anti-infective and antimicrobial properties. nih.gov The structural motif is found in numerous synthetic agents developed to combat bacterial and fungal infections.

Research has explored various classes of pyridine derivatives for this purpose. Thieno[2,3-d]pyrimidinediones, which are structurally related to pyridines, have been synthesized and tested against a range of pathogens. nih.gov Two compounds from this class displayed potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov

Similarly, pyrido[2,3-d]pyrimidine derivatives have been investigated for their antibacterial potential. researchgate.net A series of these compounds showed good in-vitro antibacterial activity against Gram-positive bacteria like Staphylococcus and Bacillus cereus, as well as Gram-negative bacteria such as P. mirabilis and S. marcescens. researchgate.net Other related structures, including 2,3-dihydropyrido[2,3-d]pyrimidine-4-ones and pyrazolo[3,4-b]pyridines, have also demonstrated notable antimicrobial effects against various bacterial and fungal strains. japsonline.commdpi.com

| Compound Class | Organism | MIC (Minimum Inhibitory Concentration) |

| Thieno[2,3-d]pyrimidinedione (Compound 2) | MRSA | 2 mg/L |

| VRSA | 2 mg/L | |

| VRE | 4 mg/L | |

| Nicotinic acid benzylidene hydrazide (nitro-substituted) | S. aureus | Comparable to standard drugs |

| E. coli | ||

| C. albicans | ||

| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one (Compound 9d) | S. aureus | 4-10 µmol/L |

This table presents the antimicrobial activity of different pyridine-based compounds against various pathogens, indicating their minimum inhibitory concentrations.

Anti-inflammatory Compound Research

Chronic inflammation is a key factor in many diseases, and the development of effective anti-inflammatory agents is a major goal of medicinal chemistry. Derivatives of this compound have been explored as inhibitors of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.

A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated their ability to inhibit COX-1 and COX-2. nih.gov One compound in the series exhibited a 2-fold selectivity for COX-2, with IC50 values of 9.2 µmol/L and 21.8 µmol/L against COX-2 and COX-1, respectively. nih.gov Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Other related heterocyclic systems have also shown promise. A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was designed and synthesized, with one compound showing significant inhibition of ear edema (82%) in an in-vivo model and acting as a dual inhibitor of COX-1 and COX-2. rsc.orgnih.gov Additionally, pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been developed, with some showing greater potency than the standard drug indomethacin. researchgate.net Another example is 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine, a potent topical anti-inflammatory agent that acts as a cyclooxygenase inhibitor with an IC50 of 0.06 µmol/L. nih.gov

| Compound Class | Target | IC50 | Selectivity |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 | 21.8 µmol/L | 2-fold for COX-2 |

| COX-2 | 9.2 µmol/L | ||

| 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl] oxazolo[4,5-b]pyridine | Cyclooxygenase | 0.06 µmol/L | Not specified |

| Pyrido[2,3-d]pyridazine-2,8-dione (7c) | COX-1 / COX-2 | Similar inhibitory activities | Dual Inhibitor |

This table highlights the anti-inflammatory potential of various pyridine derivatives by detailing their inhibitory concentrations against cyclooxygenase enzymes.

Development of Drugs Targeting Neurological Disorders

Developing drugs for central nervous system (CNS) disorders is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of many molecules into the brain. domainex.co.uk Small-molecule drugs, including those based on the pyridine scaffold, must be carefully designed with specific physicochemical properties to achieve CNS penetration. chemdiv.comdrughunter.com

Pyridine alkaloids are a class of natural products known to possess CNS activity. nih.gov This has inspired medicinal chemists to synthesize novel pyridine derivatives for neurological applications. Research has identified specific protein targets in the brain that may be involved in disorders like Alzheimer's disease and epilepsy. florey.edu.au For instance, the α1B-adrenoceptor, which is abundant in the brain and involved in nerve impulse transmission, is a potential target for new CNS therapies. florey.edu.au

While specific drugs derived directly from this compound for neurological disorders are still in early stages of research, the broader class of pyridine-containing compounds represents a promising area for discovery. The ability to modify the pyridine core allows for the optimization of properties required for BBB permeability and potent interaction with CNS targets.

Enzyme Inhibition Studies and Metabolic Pathway Modulation

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes or the modulation of metabolic pathways. Derivatives of this compound have been shown to interact with a variety of biological targets.

As discussed previously, these derivatives can act as potent enzyme inhibitors. Examples include the inhibition of tubulin polymerization in cancer cells and the inhibition of COX enzymes in the inflammatory response. nih.govnih.gov Beyond direct enzyme inhibition, some pyridine derivatives can modulate cellular metabolism. A novel thieno[2,3-b]pyridine anticancer compound was found to alter the metabolic profile of breast cancer cells. nih.gov The compound induced a shift from lipid to glucose metabolism, in part by inhibiting the pentose phosphate (B84403) pathway. nih.gov This ability to reprogram cancer cell metabolism represents an innovative therapeutic strategy.

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy homeostasis. nih.gov Activation of AMPK can stimulate fatty acid oxidation and glucose uptake, making it an attractive therapeutic target for metabolic diseases like type 2 diabetes, as well as certain cancers. jst.go.jp

Several classes of pyridine derivatives have been identified as potent AMPK activators. A series of imidazo[1,2-a]pyridines were designed and synthesized, with the most active compound showing an EC50 value of 11.0 nM for AMPK activation. nih.gov Molecular docking studies suggested that this compound interacts with key amino acid residues in the active site of the enzyme. nih.gov In cellular assays, this activator was shown to increase the levels of phosphorylated AMPK (p-AMPK) and reduce reactive oxygen species (ROS) in renal fibroblasts, indicating its potential for treating conditions like diabetic nephropathy. nih.gov Other pyridine-based scaffolds, including 3,5-dimethylpyridin-4(1H)-ones and pyrrolopyridones, have also been successfully developed as direct AMPK activators. nih.govjst.go.jp

| Compound Class | Target | EC50 (Enzyme Activation) |

| Imidazo[1,2-a]pyridine derivative | AMPK | 11.0 nM |

| Pyrrolopyridone derivative (Compound 2) | AMPK (α1β1γ1) | Potent activator |

| 3,5-Dimethylpyridin-4(1H)-one derivative (25) | AMPK | Potent activator |

This table shows the efficacy of different pyridine-based compounds as activators of AMP-activated protein kinase (AMPK).

Fragment-Based Drug Design Utilizing the this compound Scaffold

Fragment-Based Drug Design (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds nih.govnih.gov. FBDD utilizes small, low-complexity molecules, or "fragments," which typically adhere to the "Rule of Three" (molecular weight <300 Da, cLogP ≤ 3, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors) nih.gov. These fragments tend to have weak binding affinities but exhibit high ligand efficiency, meaning they form high-quality interactions with the target protein nih.gov. Once a fragment hit is identified, it serves as a starting point for optimization into a more potent lead compound through strategies like fragment growing, linking, or merging bu.edu.

The this compound scaffold possesses several characteristics that make it a potentially valuable fragment for FBDD. With a molecular weight of approximately 139 g/mol , it fits well within the "Rule of Three." The structure contains a nitrogen atom in the pyridine ring and two oxygen atoms in the methoxy (B1213986) groups, which can act as hydrogen bond acceptors, a key feature for molecular recognition at a protein's active site. The defined substitution pattern provides a specific vector for chemists to elaborate the fragment into a larger, more potent molecule.

In a hypothetical FBDD campaign, the this compound scaffold could be identified through screening techniques like X-ray crystallography or nuclear magnetic resonance (NMR), which can detect weak binding events bu.educhemdiv.com. Once its binding mode is determined, medicinal chemists can employ several strategies for optimization:

Fragment Growing: Functional groups could be added to other positions on the pyridine ring to extend into adjacent pockets of the binding site, forming additional favorable interactions and increasing affinity.

Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker could be designed to connect it with the this compound scaffold, creating a single, higher-affinity molecule.

The design of fragment libraries is crucial for the success of FBDD, with an emphasis on maximizing chemical and pharmacophore diversity while maintaining molecular simplicity nih.gov. The inclusion of scaffolds like this compound, which offer a distinct three-dimensional arrangement of hydrogen bond acceptors and a modifiable core, can enrich the chemical space covered by a fragment library and increase the probability of finding novel starting points for drug discovery chemdiv.commdpi.com.

Synthesis of Prodrugs and Bioisosteres of this compound

Prodrug Synthesis

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active form. This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or formulation challenges.

While specific examples of prodrugs derived directly from this compound are not extensively documented in readily available literature, general principles of prodrug synthesis can be applied. If a biologically active molecule were developed containing the this compound scaffold along with a suitable functional group (e.g., a hydroxyl, carboxyl, or amino group), various prodrug strategies could be implemented. For instance, a hydroxyl group could be esterified to improve lipophilicity and membrane permeability. This is a common approach, as seen in the development of sinomenine derivatives where esterification was used to improve analgesic and anti-inflammatory activity mdpi.com. Similarly, a carboxyl group could be converted to an ester or amide, or an amino group could be acylated. The choice of the "promoieity" to be attached is critical and is designed to be cleaved at the target site or during absorption to release the active drug.

Bioisosteric Replacement

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties patsnap.comdrughunter.com. This replacement can enhance potency, selectivity, or pharmacokinetic parameters, or reduce toxicity patsnap.com.

The this compound moiety can be considered a potential bioisostere for other substituted aromatic rings, most notably a 1,2-dimethoxybenzene (veratrole) group. The rationale for such a replacement includes:

Modulation of Physicochemical Properties: The introduction of the pyridine nitrogen atom increases polarity and potential for hydrogen bonding compared to a phenyl ring. This can lead to improved aqueous solubility, a common challenge in drug development.

Altering Metabolic Profiles: The nitrogen atom changes the electronic properties of the ring, which can alter its susceptibility to metabolic enzymes like cytochrome P450s. This may lead to a more favorable metabolic profile, potentially increasing the drug's half-life or preventing the formation of toxic metabolites.

Exploring Novel Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, an interaction not possible with a corresponding carbon atom in a benzene (B151609) ring. This could allow the new analog to form an additional, potency-enhancing interaction with the biological target.

The concept of replacing ring systems to optimize activity is well-established. For example, in the development of kinase inhibitors, the replacement of a phenyl ring with a pyridine or other heterocycle is a common tactic to improve properties and explore the structure-activity relationship (SAR) nih.gov.

Pharmacological Profiling and Biological Activity Assays of Derivatives

While pharmacological data on derivatives of this compound itself are scarce, extensive research has been conducted on the closely related pyrido[2,3-d]pyrimidine scaffold. This heterocyclic system, which can be conceptually formed by fusing a pyrimidine ring to a 2,3-diaminopyridine core, has proven to be a versatile template for the development of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer researchgate.netnih.govnih.gov. The biological activity of these derivatives is typically evaluated using a panel of in vitro assays.

Kinase Inhibition Assays

The primary evaluation of these compounds involves direct measurement of their ability to inhibit the target kinase. This is often done using enzymatic assays that measure the phosphorylation of a substrate. The potency of the inhibitor is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Studies on pyrido[2,3-d]pyrimidine derivatives have identified potent inhibitors for several kinase families, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PIM-1 kinase nih.govnih.govnih.gov.

Cellular Proliferation Assays

To determine if enzyme inhibition translates to a functional effect in a cellular context, compounds are tested for their ability to inhibit the growth of cancer cell lines. Assays such as the MTT or SRB assay are used to measure cell viability after treatment with the compounds. This provides a cellular IC50 value, indicating the concentration needed to inhibit cell proliferation by 50%.

Below are examples of biological activity data for derivatives based on pyridine and related fused scaffolds.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 | MCF-7 (Breast) | 0.57 | nih.gov |

| Compound 4 | HepG2 (Liver) | 1.13 | nih.gov |

| Compound 11 | MCF-7 (Breast) | 1.31 | nih.gov |

| Compound 11 | HepG2 (Liver) | 0.99 | nih.gov |

| Compound B1 | H1975 (Lung) | 0.087 | nih.gov |

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine and Imidazo[4,5-b]pyridine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 2g | CDK9/Cyclin T1 | 7.9 | nih.gov |

| Compound 3a | CDK9/Cyclin T1 | 2.5 | nih.gov |

| Compound 3f (COX-2) | COX-2 | 9200 | nih.gov |

| Compound 3f (COX-1) | COX-1 | 21800 | nih.gov |

Structure-activity relationship (SAR) studies are crucial in this phase. For example, in the development of EGFR inhibitors, it was found that the introduction of an N-methylpyrazole analog significantly improved the activity of the compounds against lung cancer cell lines nih.gov. Similarly, in a series of CDK inhibitors, subtle changes to the sulfamoylphenyl side chain led to significant differences in inhibitory activity against CDK9 nih.gov. These detailed biological assays and subsequent SAR exploration are essential for optimizing initial hits into potent and selective clinical candidates.

Applications of 2,3 Dimethoxypyridine in Materials Science

Synthesis of Functional Materials Incorporating 2,3-Dimethoxypyridine

This compound serves as a valuable building block in the synthesis of more complex functional materials. While direct applications are still emerging, its derivatives are being explored for various material science applications. The presence of the nitrogen atom in the pyridine (B92270) ring and the two methoxy (B1213986) groups offer multiple sites for chemical modification, allowing for its incorporation into larger molecular architectures.